

Confirming molecular weight of 5-Bromo-2-hydroxy-4-methylpyridine derivatives by HRMS

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methylpyridine

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An Objective Guide to Confirming the Molecular Weight of **5-Bromo-2-hydroxy-4-methylpyridine** Derivatives via High-Resolution Mass Spectrometry

For researchers and professionals in drug development and chemical synthesis, precise confirmation of molecular identity is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for determining the elemental composition of a molecule by providing highly accurate mass measurements. This guide offers a comparative framework for confirming the molecular weight of **5-Bromo-2-hydroxy-4-methylpyridine** and its derivatives, supported by experimental protocols and data presentation.

Theoretical vs. Observed Mass: A Comparative Analysis

The core principle of molecular weight confirmation by HRMS lies in comparing the theoretically calculated monoisotopic mass of a compound with the experimentally observed mass-to-charge ratio (m/z). The monoisotopic mass is calculated using the mass of the most abundant isotope of each element in the molecule. A close match between the theoretical and observed mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and elemental composition.

Below is a comparative table of **5-Bromo-2-hydroxy-4-methylpyridine** and some of its potential derivatives. The "Observed m/z " values are hypothetical but represent realistic data

obtained from an HRMS instrument, demonstrating the expected high accuracy.

Compound Name	Molecular Formula	Theoretical Monoisotopic Mass (Da)	Hypothetical Observed m/z [M+H] ⁺	Mass Error (ppm)
5-Bromo-2-hydroxy-4-methylpyridine	C ₆ H ₆ BrNO	186.9682	187.9755	1.6
5-Bromo-2-methoxy-4-methylpyridine	C ₇ H ₈ BrNO	200.9838	201.9911	1.5
N-Acetyl-5-bromo-2-hydroxy-4-methylpyridinium	C ₈ H ₈ BrNO ₂	228.9788	229.9861	1.3
5-Cyano-2-hydroxy-4-methylpyridine	C ₇ H ₆ N ₂ O	134.0475	135.0548	1.5
2-Hydroxy-4-methyl-5-(phenyl)pyridine	C ₁₂ H ₁₁ NO	185.0835	186.0908	1.6

Experimental Protocol for HRMS Analysis

A standardized protocol is crucial for obtaining reliable and reproducible HRMS data. The following is a detailed methodology for the analysis of **5-Bromo-2-hydroxy-4-methylpyridine** derivatives.

1. Sample Preparation:

- Purity: Ensure the sample is of high purity, as impurities can interfere with ionization and complicate data interpretation. Purification can be achieved by methods such as recrystallization or chromatography.

- Solvent Selection: Dissolve the sample in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of acetonitrile and water.
- Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute sample for analysis, typically in the range of 1-10 μ g/mL.
- Additives for Ionization: For analysis in positive ion mode, which is common for pyridine derivatives, add a small amount of an acid (e.g., 0.1% formic acid) to the sample solution to promote protonation ($[M+H]^+$).

2. HRMS Instrument Parameters (ESI-Q-TOF or Orbitrap):

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode
- Capillary Voltage: 3.5 - 4.5 kV
- Source Temperature: 100 - 150 °C
- Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
- Desolvation Temperature: 300 - 400 °C
- Mass Range: m/z 50 - 1000
- Acquisition Mode: Full Scan (High Resolution)
- Collision Energy: Low energy (e.g., 5-10 eV) for observing the precursor ion. A higher collision energy can be used for fragmentation studies (MS/MS).

3. Data Acquisition and Analysis:

- Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercial ESI tuning mix) to ensure high mass accuracy.
- Blank Injection: Inject a solvent blank before running the sample to identify any background contaminants.

- Sample Injection: Inject the prepared sample solution into the mass spectrometer.
- Data Processing: Process the acquired data using the instrument's software. Identify the peak corresponding to the protonated molecule $[M+H]^+$.
- Mass Comparison: Compare the measured m/z of the $[M+H]^+$ ion with the calculated theoretical monoisotopic mass. Calculate the mass error in ppm using the following formula:
$$\text{Mass Error (ppm)} = [(\text{Observed Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] \times 10^6$$

Workflow for Molecular Weight Confirmation by HRMS

The following diagram illustrates the logical workflow for confirming the molecular weight of a synthesized derivative of **5-Bromo-2-hydroxy-4-methylpyridine**.



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Caption: Workflow for HRMS-based molecular weight confirmation.

Alternative Methodologies

While HRMS is the gold standard for accurate mass determination, other techniques can provide complementary information:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, which can be used to confirm the identity of the compound. However, it does not directly provide the molecular weight.
- Elemental Analysis: Determines the percentage composition of elements in a compound. This can be used to deduce the empirical formula and, in conjunction with other data, the

molecular formula and weight. It is generally less precise than HRMS.

In conclusion, HRMS provides an unparalleled level of accuracy for the confirmation of molecular weights of novel synthetic compounds like the derivatives of **5-Bromo-2-hydroxy-4-methylpyridine**. When combined with a rigorous experimental protocol, it serves as an indispensable tool for researchers in the chemical and pharmaceutical sciences.

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